6-Methoxy-1,3-benzothiazole-2,4-diamine
CAS No.: 1071365-43-9
Cat. No.: VC2781545
Molecular Formula: C8H9N3OS
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1071365-43-9 |
---|---|
Molecular Formula | C8H9N3OS |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 6-methoxy-1,3-benzothiazole-2,4-diamine |
Standard InChI | InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) |
Standard InChI Key | ZZXLVXIUIJDEKG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C2C(=C1)SC(=N2)N)N |
Canonical SMILES | COC1=CC(=C2C(=C1)SC(=N2)N)N |
Introduction
Chemical Structure and Properties
6-Methoxy-1,3-benzothiazole-2,4-diamine is a heterocyclic compound containing a benzothiazole core with two amino groups at positions 2 and 4, and a methoxy group at position 6. The compound's structural characteristics are fundamental to understanding its reactivity and biological behavior.
Basic Structural Information
Parameter | Value |
---|---|
Molecular Formula | C₈H₉N₃OS |
Molecular Weight | 195.24 g/mol |
Structural Features | Benzothiazole core with 2,4-diamino and 6-methoxy substitution |
Classification | Heterocyclic aromatic compound |
The presence of the methoxy group at position 6 and two amino groups at positions 2 and 4 gives this compound distinctive chemical and biological properties compared to other benzothiazole derivatives .
Physical Properties
While specific experimental data for 6-Methoxy-1,3-benzothiazole-2,4-diamine is limited, its physical properties can be estimated based on similar compounds:
Property | Estimated Value |
---|---|
Physical State | Solid at room temperature |
Melting Point | Approximately 190-210°C (estimated from similar compounds) |
Solubility | Soluble in organic solvents (DMSO, DMF, methanol), limited water solubility |
Stability | Stable under normal conditions |
The methoxy group at position 6 would likely increase the compound's polarity compared to methyl-substituted analogs, potentially affecting its solubility profile and intermolecular interactions .
Synthesis Methods
Several synthetic approaches can be employed to prepare 6-Methoxy-1,3-benzothiazole-2,4-diamine, drawing from established methods for similar benzothiazole derivatives.
Conventional Synthesis Routes
The preparation of 6-Methoxy-1,3-benzothiazole-2,4-diamine typically involves the following approaches:
From Substituted Anilines
One potential synthesis route involves the reaction of appropriately substituted anilines with thiocyanate reagents, followed by cyclization:
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Condensation of 4-methoxy-substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst.
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Cyclization to form the benzothiazole ring.
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Introduction of the second amino group at position 4 through nitration followed by reduction .
From 2-Aminothiophenol Derivatives
Another approach utilizes 2-aminothiophenol derivatives:
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Reaction of 2-amino-5-methoxythiophenol with appropriate reagents to form the 2-amino-6-methoxybenzothiazole.
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Introduction of the second amino group at position 4 through directed functionalization .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to more efficient approaches:
Microwave-Assisted Synthesis
According to research on similar benzothiazole derivatives, microwave irradiation can significantly enhance reaction efficiency:
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The reaction of 6-methoxy-1,3-benzothiazol-2-amine with appropriate reagents under microwave conditions can reduce reaction times from hours to minutes.
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This approach offers advantages including higher yields, shorter reaction times, and reduced waste .
As reported by Vrushali et al. (2015), a synthesis involving 6-methoxy-1,3-benzothiazol-2-amine in dry acetone with potassium carbonate under microwave irradiation for 120 seconds, followed by addition of ethyl chloroacetate and further irradiation, represents a promising approach that could be adapted for the synthesis of 6-Methoxy-1,3-benzothiazole-2,4-diamine .
Biological Activities and Applications
Based on the structural features and biological profiles of similar benzothiazole derivatives, 6-Methoxy-1,3-benzothiazole-2,4-diamine shows potential for various biological activities.
Antimicrobial Properties
Benzothiazole derivatives have demonstrated significant antimicrobial activities against various pathogens:
Organism Type | Potential Activity | Mechanism |
---|---|---|
Gram-positive bacteria | Moderate to high | Enzyme inhibition, disruption of cell wall synthesis |
Gram-negative bacteria | Variable | Dependent on substituent patterns |
Fungi | Moderate | Interference with ergosterol biosynthesis |
The presence of the methoxy group at position 6 and amino groups at positions 2 and 4 may enhance antimicrobial efficacy, particularly against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus species .
Anti-inflammatory Activity
Several benzothiazole derivatives have shown notable anti-inflammatory properties:
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Compounds with methoxy substitution at position 6 have demonstrated anti-inflammatory effects in animal models.
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The presence of electron-releasing groups such as methoxy on C6 of the benzothiazole ring has been identified as beneficial for anti-inflammatory activity .
Studies on similar compounds suggest that 6-Methoxy-1,3-benzothiazole-2,4-diamine could potentially reduce inflammatory responses by inhibiting pro-inflammatory mediators .
Structure-Activity Relationships
Understanding the structure-activity relationships of 6-Methoxy-1,3-benzothiazole-2,4-diamine provides valuable insights into optimizing its biological properties.
Impact of Functional Groups
The specific positioning and nature of functional groups significantly influence the compound's biological activity:
Functional Group | Position | Effect on Activity |
---|---|---|
Methoxy (-OCH₃) | 6 | Enhances anti-inflammatory activity, improves membrane permeability |
Amino (-NH₂) | 2 | Essential for antimicrobial activity, contributes to binding with biological targets |
Amino (-NH₂) | 4 | May enhance antileishmanial activity, modulates pharmacokinetic properties |
Research indicates that the addition of an amino group at position 4 or the presence of a methoxy group at position 6 can significantly affect the compound's biological profile .
Comparison with Related Compounds
Comparing 6-Methoxy-1,3-benzothiazole-2,4-diamine with structurally similar compounds provides valuable insights:
Compound | Structural Difference | Comparative Activity |
---|---|---|
6-Methyl-1,3-benzothiazole-2,4-diamine | Methyl instead of methoxy at position 6 | Less polar, potentially different binding properties |
6-Methoxy-1,3-benzothiazole-2-amine | Lacks amino group at position 4 | Demonstrated antimicrobial and anti-inflammatory activity |
6-Ethoxy-1,3-benzothiazole-2,4-diamine | Ethoxy instead of methoxy at position 6 | Similar activity profile with potentially different pharmacokinetics |
The comparison reveals that the methoxy group at position 6 and the diamino functionality at positions 2 and 4 collectively contribute to the compound's unique properties and potential therapeutic applications .
Spectroscopic Characterization
Spectroscopic data provides essential information for structural confirmation and purity assessment of 6-Methoxy-1,3-benzothiazole-2,4-diamine.
Infrared Spectroscopy
Based on similar benzothiazole derivatives, the following infrared spectroscopic features would be expected:
Functional Group | Expected Wavenumber (cm⁻¹) |
---|---|
N-H (amino) stretching | 3300-3400 |
Aromatic C-H stretching | 3000-3100 |
C=N stretching | 1600-1630 |
C-O-C (methoxy) stretching | 1200-1250 |
C-S stretching | 690-720 |
These spectral features would be crucial for confirming the presence of the expected functional groups in the synthesized compound .
Nuclear Magnetic Resonance
The ¹H NMR spectral data would likely show distinctive patterns:
Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
NH₂ (position 2) | 5.0-5.5 | Broad singlet |
NH₂ (position 4) | 3.8-4.2 | Broad singlet |
OCH₃ | 3.8-3.9 | Singlet |
Aromatic protons | 6.5-7.5 | Complex pattern |
For ¹³C NMR, signals corresponding to the methoxy carbon (55-60 ppm), aromatic carbons (110-160 ppm), and the C=N carbon (approximately 165 ppm) would be expected .
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